An In-Depth Technical Guide to Methyltetrazine-PEG12-DBCO: A Heterobifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to Methyltetrazine-PEG12-DBCO: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG12-DBCO is a highly versatile, heterobifunctional crosslinker designed for advanced bioconjugation applications. This molecule incorporates three key chemical motifs: a methyltetrazine group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. This unique combination of functionalities enables the sequential and specific covalent linkage of two different molecules through bioorthogonal "click" chemistry reactions.
The primary application of Methyltetrazine-PEG12-DBCO is in the construction of complex biomolecular architectures, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal machinery to selectively degrade target proteins implicated in disease.[1][2][3] The flexible PEG12 linker in Methyltetrazine-PEG12-DBCO plays a crucial role in bridging the two active ends of a PROTAC, influencing its solubility, cell permeability, and the stability of the key ternary complex required for protein degradation.[3][4][5] Beyond PROTACs, this linker is also valuable for creating antibody-drug conjugates (ADCs), imaging agents, and other sophisticated bioconjugates.[6][7]
Core Molecular Features and Reactivity
Methyltetrazine-PEG12-DBCO's utility stems from the distinct and highly specific reactivity of its terminal functional groups:
-
Methyltetrazine (Me-Tz): This moiety reacts with high efficiency and selectivity with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3] This reaction is exceptionally fast and proceeds under biocompatible conditions without the need for a catalyst.[8][9]
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne that undergoes a rapid and specific reaction with azide-functionalized molecules via the strain-promoted alkyne-azide cycloaddition (SPAAC).[2][3] This is a form of "click chemistry" that is also bioorthogonal and does not require a cytotoxic copper catalyst.[2][3]
-
Polyethylene Glycol (PEG)12 Spacer: The 12-unit PEG linker provides a hydrophilic and flexible spacer between the two reactive ends.[4][5] This PEG chain enhances the aqueous solubility of the molecule and its conjugates, reduces the potential for aggregation, and provides spatial separation to minimize steric hindrance between the conjugated biomolecules.[4][10]
Quantitative Data
The following tables summarize the key quantitative data for Methyltetrazine-PEG12-DBCO and the bioorthogonal reactions it facilitates.
Table 1: Physicochemical Properties of Methyltetrazine-PEG12-DBCO
| Property | Value | Reference(s) |
| Molecular Formula | C₅₂H₇₀N₆O₁₄ | [11] |
| Molecular Weight | 1003.14 g/mol | [11] |
| Purity | Typically >95% | [7] |
| Appearance | Red solid/foam | [8] |
| Solubility | Soluble in DMSO, DMF, THF, DCM, acetonitrile | [8][12] |
Table 2: Representative Reaction Kinetics
| Reaction | Dienophile/Dipole | Second-Order Rate Constant (k₂) | Conditions | Reference(s) |
| iEDDA | Methyltetrazine + TCO | ~2,000 - 366,000 M⁻¹s⁻¹ | Aqueous buffer/Methanol, 25-37°C | [12][13] |
| SPAAC | DBCO + Azide (B81097) | ~2.1 M⁻¹s⁻¹ | PBS, pH 7.4, 37°C | [9] |
Note: Reaction kinetics can vary depending on the specific reaction partners, solvent, and temperature.
Table 3: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data)
| Target Protein | E3 Ligase | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |
| Estrogen Receptor α | VHL | 12 | ~100 | ~70 | [14] |
| Estrogen Receptor α | VHL | 16 | ~10 | >90 | [14] |
| Estrogen Receptor α | VHL | 21 | ~1000 | ~40 | [14] |
| p38α | VHL | 13 | >1000 | <20 | [15] |
| p38α | VHL | 15 | ~100 | ~80 | [15] |
| p38α | VHL | 19 | >1000 | <20 | [15] |
DC₅₀: Concentration of PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of degradation achieved.
Experimental Protocols
The following are detailed, representative protocols for the use of Methyltetrazine-PEG12-DBCO in the synthesis of a PROTAC. These protocols are illustrative and may require optimization for specific target proteins and ligands.
Protocol 1: Conjugation of a Target Protein Ligand (with an azide handle) to Methyltetrazine-PEG12-DBCO via SPAAC
Materials:
-
Azide-functionalized target protein ligand
-
Methyltetrazine-PEG12-DBCO
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction vessel (e.g., microcentrifuge tube or small glass vial)
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized target protein ligand in the chosen anhydrous solvent to a stock concentration of 10-50 mM.
-
Dissolve Methyltetrazine-PEG12-DBCO in the same solvent to a stock concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-functionalized ligand and Methyltetrazine-PEG12-DBCO. A slight molar excess (1.1 to 1.5 equivalents) of the linker is often used to ensure complete consumption of the ligand.
-
Ensure the final concentration of reactants is sufficient to drive the reaction forward (typically in the low millimolar range).
-
Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C overnight. The reaction can be monitored by LC-MS to track the formation of the desired product.
-
-
Purification:
-
Upon completion, purify the resulting Methyltetrazine-PEG12-ligand conjugate from excess unreacted linker and starting material using reverse-phase HPLC.
-
Collect and pool the fractions containing the desired product.
-
Lyophilize the purified product to obtain a solid powder.
-
-
Characterization:
-
Confirm the identity and purity of the product by LC-MS and/or NMR.
-
Protocol 2: Conjugation of an E3 Ligase Ligand (with a TCO handle) to the Methyltetrazine-PEG12-Ligand Conjugate via iEDDA
Materials:
-
Purified Methyltetrazine-PEG12-ligand conjugate (from Protocol 1)
-
TCO-functionalized E3 ligase ligand
-
Biocompatible buffer (e.g., PBS, pH 7.4) or a suitable organic solvent
-
Reaction vessel
-
Purification system (e.g., reverse-phase HPLC or size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the purified Methyltetrazine-PEG12-ligand conjugate in the chosen buffer or solvent to a known concentration.
-
Dissolve the TCO-functionalized E3 ligase ligand in a compatible solvent to a known concentration.
-
-
Conjugation Reaction:
-
Combine the Methyltetrazine-PEG12-ligand conjugate and the TCO-functionalized E3 ligase ligand in a 1:1 to 1:1.2 molar ratio.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours. The iEDDA reaction is typically very fast. Monitor the reaction by LC-MS.
-
-
Purification:
-
Purify the final PROTAC molecule using reverse-phase HPLC or another suitable chromatographic method to remove any unreacted starting materials.
-
Collect, pool, and lyophilize the fractions containing the final PROTAC.
-
-
Characterization and Validation:
-
Confirm the identity and purity of the final PROTAC molecule by high-resolution mass spectrometry and NMR.
-
The biological activity of the PROTAC should be validated through in vitro assays, such as measuring ternary complex formation and target protein degradation in a relevant cell line.[1][15][16][17]
-
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.
Experimental Workflow: PROTAC Synthesis
Caption: A sequential workflow for the synthesis of a PROTAC using Methyltetrazine-PEG12-DBCO.
Logical Relationship: Bioorthogonal Reactivity
Caption: The mutually exclusive bioorthogonal reactions of Methyltetrazine-PEG12-DBCO's functional groups.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tetrazine-PEG-DBCO (PEG1-PEGn) - Creative Biolabs [creative-biolabs.com]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. labinsights.nl [labinsights.nl]
- 13. researchgate.net [researchgate.net]
- 14. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 16. Ternary complex formation - Profacgen [profacgen.com]
- 17. researchgate.net [researchgate.net]
